molecular formula C13H12O2S2 B15393369 Methyl(4-(phenylsulfonyl)phenyl)sulfane

Methyl(4-(phenylsulfonyl)phenyl)sulfane

Cat. No.: B15393369
M. Wt: 264.4 g/mol
InChI Key: BHSLPKNWZNHIDV-UHFFFAOYSA-N
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Description

Methyl(4-(phenylsulfonyl)phenyl)sulfane (CAS 58324-85-9) is an organic sulfur compound with the molecular formula C 13 H 12 O 2 S 2 and a molecular weight of 264.4 g/mol . This compound features both a sulfonyl and a sulfide (thioether) functional group attached to a phenyl ring, making it a molecule of interest in advanced organic synthesis and materials science research. While specific biological or mechanistic studies on this exact compound are not widely reported in the public literature, its structure suggests potential as a valuable versatile synthetic intermediate . The distinct electronic properties of the sulfone and sulfide groups can be exploited to create more complex molecular architectures. Compounds containing vinyl sulfone motifs, which can be derived from precursors like this, are recognized as privileged structures in medicinal chemistry and drug discovery . Such structures are found in investigational agents with documented anticancer, anti-parasitic, and anti-inflammatory activities . The presence of the sulfonyl group can influence the electron density of the aromatic system, which may be pertinent for research into new organic semiconductors or functional polymers . Researchers are exploring this compound and its derivatives for their potential in various applications, including the development of novel covalent inhibitors and the synthesis of functional materials. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C13H12O2S2

Molecular Weight

264.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-methylsulfanylbenzene

InChI

InChI=1S/C13H12O2S2/c1-16-11-7-9-13(10-8-11)17(14,15)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

BHSLPKNWZNHIDV-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The electronic and steric nature of substituents on aryl sulfides significantly influences their chemical behavior. Key comparisons include:

Table 1: Comparative Properties of Methyl(4-Substituted Phenyl)sulfane Derivatives
Compound Name Substituent (X) Molecular Formula Molecular Weight (g/mol) Yield (%) Purity (%) Key Reactivity Observations
Methyl(4-(phenylsulfonyl)phenyl)sulfane SO₂Ph C₁₃H₁₂O₂S₂ 264.36 - - High steric hindrance; electron-withdrawing effects dominate
4-Methoxyphenylmethylsulfane OMe C₈H₁₀OS 154.23 68.5 89 Electron-donating group enhances oxidation susceptibility
4-Chlorophenylmethylsulfane Cl C₇H₇ClS 158.64 55.3 70 Electron-withdrawing group hinders oxidation to sulfones
4-Nitrophenylmethylsulfane NO₂ C₇H₇NO₂S 169.20 - - Strong electron-withdrawing effects; poor synthetic yield
Methyl(4-(trifluoromethyl)phenyl)sulfane CF₃ C₈H₇F₃S 192.20 - - High electronegativity; stabilizes intermediates in coupling reactions

Key Observations :

  • Electron-withdrawing substituents (e.g., Cl, NO₂, SO₂Ph, CF₃) reduce reactivity in oxidation reactions. For example, (2-chlorophenyl)(methyl)sulfane (6a) failed to oxidize to sulfones due to steric and electronic hindrance .
  • Synthetic challenges : Suzuki–Miyaura coupling reactions with (4-(methylthio)phenyl)-boronic acid failed, suggesting sulfur coordination may interfere with catalytic cycles .

Reactivity in Organic Transformations

Oxidation to Sulfones/Sulfoxides

Electron-deficient aryl sulfides exhibit resistance to oxidation. Similarly, this compound’s phenylsulfonyl group may further retard oxidation due to its strong electron-withdrawing nature.

Dimerization and Stacking Interactions

Computational studies on methyl(4-(naphthalen-2-yl)phenyl)sulfane ("NA1") revealed that extended aromatic systems enhance dimerization energies via π-π stacking. In contrast, the phenylsulfonyl group in this compound may reduce stacking efficiency due to its polar nature and non-planar geometry .

Q & A

Q. What are the common synthetic routes for Methyl(4-(phenylsulfonyl)phenyl)sulfane, and how do reaction conditions influence yield?

  • Methodological Answer : A base-promoted coupling approach is frequently employed. For example, aryl halides (e.g., iodobenzene derivatives) react with thiols or disulfides under transition-metal-free conditions using KOtBu as a base and DMSO as a solvent. Reaction parameters such as temperature (e.g., flash conditions), stoichiometry of reagents, and solvent polarity critically affect yield. Evidence from analogous sulfane syntheses shows yields ranging from 38% to 86%, depending on substituent electronic effects and purification methods like flash chromatography .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, including 1H^1H, 13C^{13}C, and 19F^{19}F (if applicable), is critical for confirming the sulfane and sulfonyl moieties. High-resolution mass spectrometry (HRMS) validates molecular weight. For example, 1H^1H NMR peaks near δ 2.46 ppm (methyl sulfane) and aromatic protons between δ 7.1–7.3 ppm are diagnostic. 13C^{13}C NMR signals for sulfonyl carbons typically appear at δ 130–140 ppm .

Q. What purification techniques are optimal for isolating this compound?

  • Methodological Answer : Flash chromatography using hexanes/ethyl acetate gradients (e.g., 50:1) effectively separates the product from byproducts. For polar derivatives, silica gel columns with dichloromethane/methanol mixtures may be required. Purity is confirmed via HPLC or GC-MS, with retention times matched to standards .

Advanced Research Questions

Q. How do catalytic systems (e.g., iron or cobalt) influence cross-coupling reactions in synthesizing this compound derivatives?

  • Methodological Answer : Iron catalysts enable phosphine-free coupling of non-activated alkyl halides with alkynyl Grignard reagents. For example, iron-catalyzed reactions with ((4-(methylthio)phenyl)ethynyl)magnesium bromide yield alkynyl sulfanes (38% yield). Cobalt systems, via olefin cobaltate intermediates, offer alternatives for hydrogenation or functionalization, though selectivity depends on ligand design and solvent .

Q. What strategies resolve contradictions in NMR spectral data for structurally similar sulfane derivatives?

  • Methodological Answer : Ambiguities in 1H^1H NMR splitting (e.g., overlapping aromatic signals) can be resolved using 2D techniques like COSY or HSQC. For example, in Methyl(4-(prop-1-en-2-yl)phenyl)sulfane, 13C^{13}C-NMR δ 159.0 (sulfonyl carbon) and δ 21.9 (methyl) distinguish substituents. Deuterated solvent choice (CDCl₃ vs. DMSO-d₆) may also clarify peak assignments .

Q. How does the electronic nature of substituents on the phenyl ring affect the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Electron-withdrawing groups (e.g., sulfonyl) deactivate the phenyl ring, reducing electrophilicity. In contrast, electron-donating groups (e.g., methoxy) enhance reactivity. For instance, sulfonamide derivatives (e.g., 4-methyl-N-(4-methylphenyl)benzenesulfonamide) show altered hydrogen-bonding patterns in crystal structures, influencing solubility and reaction kinetics .

Q. What are the challenges in scaling up laboratory-scale syntheses of this compound for preclinical studies?

  • Methodological Answer : Scaling requires optimizing exothermic reactions (e.g., base-mediated couplings) for heat dissipation. Solvent recovery (e.g., DMSO) and minimizing column chromatography through crystallization (e.g., using ethanol/water mixtures) improve sustainability. Process analytical technology (PAT) monitors critical quality attributes like purity and particle size .

Methodological Notes

  • Spectral Data Interpretation : Cross-reference HRMS and NMR with computational tools (e.g., ACD/Labs or MestReNova) to validate assignments.
  • Catalytic Optimization : Screen ligands (e.g., bipyridines for iron) to enhance turnover numbers in cross-couplings.
  • Contradiction Management : Use controlled experiments (e.g., isotopic labeling) to trace unexpected byproducts in complex reactions.

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